molecular formula C15H17FN2O B3110168 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785759-46-7

5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole

Cat. No.: B3110168
CAS No.: 1785759-46-7
M. Wt: 260.31
InChI Key: MQMPCDCSFVMEFM-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)-2-(piuridin-3-yl)oxazole (CAS 1785759-46-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features an oxazole core substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a 4-fluorobenzyl moiety . The presence of the fluorine atom on the benzyl group is a critical structural feature, as it enhances the compound's lipophilicity and can significantly influence its binding affinity to biological targets through specific halogen interactions . The molecular formula is C15H17FN2O and it has a molecular weight of 260.31 g/mol . This compound is primarily valued in oncology research . Piperidine-based derivatives have demonstrated notable antiproliferative effects against various human cancer cell lines, making them promising scaffolds for the development of new anticancer agents . The mechanism of action for this class of compounds may involve the inhibition of key enzymes. Specifically, it has been suggested to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid signaling pathways that are often dysregulated in cancer . The oxazole ring is a privileged structure in pharmacology, found in many natural products and synthetic molecules with confirmed biological activities, including approved drugs with anti-inflammatory, antiviral, and anticancer properties . Researchers can employ 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole as a key intermediate or building block in synthetic chemistry to develop a library of analogs for structure-activity relationship (SAR) studies . Its structure allows it to undergo various chemical reactions, including oxidation at the piperidine group or nucleophilic substitution at the fluorobenzyl group, providing avenues for further chemical diversification . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12/h3-6,10,12,17H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPCDCSFVMEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde or ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-3-yl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring or the fluorobenzyl group, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Properties
Research indicates that piperidine derivatives, including compounds like 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole, are significant in developing antipsychotic medications. Piperidine structures are often incorporated into drugs targeting psychiatric disorders, such as schizophrenia and bipolar disorder. The compound's structural features may enhance its interaction with neurotransmitter receptors, potentially leading to improved efficacy and reduced side effects compared to existing treatments .

Anticancer Activity
The oxazole moiety present in this compound has been linked to various biological activities, including anticancer properties. Studies have shown that functionalized isoxazoles exhibit significant cytotoxic effects against different cancer cell lines. The compound's ability to inhibit specific cancer-related pathways could make it a candidate for further development as an anticancer agent .

Neuroprotective Effects
There is growing interest in the neuroprotective potential of oxazole derivatives. Compounds similar to this compound have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis pathways. This suggests a possible application in treating conditions like Alzheimer's disease and Parkinson's disease .

The compound's biological activities have been explored through various studies:

  • Antioxidant Properties: Some derivatives of oxazoles exhibit strong antioxidant capabilities, which can protect cells from oxidative damage and may contribute to their neuroprotective effects .
  • HDAC Inhibition: Certain isoxazole compounds have been identified as potential histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and are targets for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • A study on piperidine derivatives demonstrated their effectiveness in treating mood disorders by modulating serotonin receptors, suggesting that similar compounds could enhance therapeutic outcomes in psychiatric treatments .
  • Research involving isoxazole derivatives revealed their potential as novel anticancer agents, with specific compounds showing selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
  • Structural Difference : Replaces the 4-fluorobenzyl group with a 4-chlorobenzyl moiety.
  • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity compared to fluorine. This compound has shown enhanced stability in metabolic studies but reduced solubility .
(b) 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
  • Structural Difference : Chlorine substitution at the benzyl group’s ortho position.
  • Preliminary data suggest lower antimicrobial activity compared to the 4-fluoro analog .
(c) 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
  • Structural Difference : Incorporates a methoxy group instead of fluorine.
  • Impact : The methoxy group’s electron-donating nature increases solubility but may reduce membrane permeability. This analog exhibited weaker binding to serotonin receptors in vitro .

Variations in the Heterocyclic Core

(a) 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)-1,3,4-oxadiazole
  • Structural Difference : Oxazole replaced with a 1,3,4-oxadiazole ring.
  • Impact : The oxadiazole core’s higher electronegativity enhances hydrogen-bonding capacity. This analog demonstrated superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 12 μM) compared to the oxazole-based compound (EC₅₀ = 28 μM) .
(b) 5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole
  • Structural Difference : Piperidin-3-yl substituent replaced with piperidin-2-yl.
  • Impact : Altered spatial orientation of the piperidine ring reduces affinity for dopamine receptors but increases selectivity for sigma-1 receptors .

Functional Group Additions

(a) 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile
  • Structural Difference : Incorporates a sulfonyl-piperidine group and a nitrile at position 3.
  • Impact : The sulfonyl group enhances binding to cytokinin-like receptors, with in vivo studies showing a 60% increase in plant biomass growth compared to controls .

Key Research Findings

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity optimize halogen bonding in antimicrobial applications, while chlorine improves metabolic stability .

Oxazole vs. Oxadiazole : Oxadiazole derivatives generally exhibit stronger antibacterial activity due to enhanced hydrogen-bonding capacity .

Piperidine Position : Piperidin-3-yl substituents favor interactions with CNS targets, whereas piperidin-2-yl groups improve selectivity for peripheral receptors .

Biological Activity

5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a fluorobenzyl group and an oxazole moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and alter the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives of piperidine have shown antiproliferative effects against various cancer cell lines. A study reported that benzoylpiperidine derivatives demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating significant cytotoxicity compared to non-cancerous cells .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Reference
18MDA-MB-23119.9
18MCF-775.3
19OVCAR-331.5
20COV31843.9

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors related to cancer progression. For example, compounds in this class have been shown to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways that are often dysregulated in cancer .

Selectivity and Toxicity

The selectivity of such compounds for cancer cells over normal cells is crucial for their therapeutic potential. In vitro studies have demonstrated that certain derivatives possess high selectivity indices, which is essential for minimizing side effects during treatment . For example, a derivative with a p-fluorobenzoyl moiety showed selective binding to serotoninergic and dopaminergic receptors, indicating potential applications in neuropharmacology as well .

Case Studies

  • Antiproliferative Effects : A study on a series of piperidine derivatives highlighted their effectiveness against breast cancer cell lines, showcasing the potential for further development into therapeutic agents .
  • Neuropharmacological Potential : Another study evaluated the binding affinity of similar compounds to various receptors, suggesting that modifications in the piperidine structure could lead to new neuroleptic drugs with reduced side effects compared to traditional antipsychotics .

Future Directions

The ongoing exploration of the SAR of piperidine-based compounds continues to reveal insights into optimizing their biological activity. Future research should focus on:

  • Structural Modifications : Enhancing selectivity and potency through strategic substitutions.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.
  • Combination Therapies : Investigating the potential of these compounds in combination with existing therapies for enhanced anticancer effects.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving oxazole ring formation and subsequent functionalization. For example, nucleophilic substitution or Suzuki coupling (for aryl-aryl bond formation) may be employed to attach the 4-fluorobenzyl group to the oxazole core . Piperidine ring introduction could involve reductive amination or cyclization strategies. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization (using ethanol-chloroform mixtures, as in ) enhances purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include unit cell dimensions (e.g., monoclinic P21/cP2_1/c symmetry), bond lengths, and dihedral angles between aromatic rings . Complementary techniques like 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity. For example, 1^1H NMR can confirm the presence of the fluorobenzyl proton environment (δ ~7.0–7.4 ppm) .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., enzymes or receptors) by modulating electron density and forming halogen bonds. Comparative studies with chloro- or methoxy-substituted analogs (as in and ) can quantify these effects. In vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (using software like AutoDock) reveal steric and electronic contributions of the fluorobenzyl group .

Q. What computational strategies are used to predict the compound’s interaction with neurological targets (e.g., GPCRs or kinases)?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with targets like serotonin or dopamine receptors. For example, docking into the active site of p38 kinase (as in ) identifies key residues (e.g., Thr106 or Lys53) involved in binding. Pharmacophore modeling further rationalizes selectivity across receptor subtypes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). Meta-analysis of raw data (e.g., IC50_{50} values) using statistical tools (ANOVA, t-tests) identifies outliers. Reproducibility is improved by standardizing protocols (e.g., adhering to ’s buffer formulations) and validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What are best practices for evaluating the compound’s in vivo efficacy and pharmacokinetics?

  • Methodological Answer : In vivo studies should assess bioavailability, metabolic stability, and tissue distribution. Rodent models (e.g., obesity or CNS disorder models in and ) are dosed orally or intravenously, with plasma samples analyzed via LC-MS/MS. Key parameters include half-life (t1/2t_{1/2}), volume of distribution (VdV_d), and brain-blood barrier penetration. Toxicity profiling (e.g., histopathology) ensures safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 2
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole

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